

# C12-200: A Technical Guide to its Discovery and Application in RNA Delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**C12-200** is a synthetic, branched-chain ionizable lipidoid that has become a significant tool in the development of nucleic acid therapeutics.<sup>[1][2]</sup> It is not a therapeutic agent itself, but a critical component in the formulation of lipid nanoparticles (LNPs), which serve as delivery vehicles for various forms of RNA, including small interfering RNA (siRNA), messenger RNA (mRNA), and self-amplifying RNA (saRNA).<sup>[1][2]</sup> Due to its high in vivo potency, particularly for liver-targeted delivery, **C12-200** is frequently used as a benchmark or positive control in studies exploring new ionizable lipids for LNP formulations.<sup>[3]</sup> This guide provides an in-depth overview of the history, mechanism, and application of **C12-200** in preclinical drug development.

## Discovery and Synthesis

The development of **C12-200** emerged from efforts to create novel materials for potent in vivo RNA delivery. Through combinatorial synthesis and screening, a class of lipid-like materials, or "lipidoids," was identified that could effectively deliver siRNA to hepatocytes in animal models. **C12-200** was a standout compound from these screens, demonstrating significantly higher potency compared to earlier materials.<sup>[4]</sup>

Chemically, **C12-200** is a branched-chain ionizable lipidoid featuring five hydroxyl groups.<sup>[2]</sup> Its synthesis involves the reaction of the amine 2-[4-(2-(2-aminoethyl)amino)ethyl]piperazin-1-yl]ethan-1-amine (amine 200) with the tail 1,2-epoxyhexadecane (C12) at a 1:5 molar ratio. The

reaction is typically conducted by stirring the components at 90°C for several days without a solvent, followed by purification via chromatography.[\[5\]](#)

## Mechanism of Action in LNP-Mediated Delivery

The efficacy of **C12-200** as a delivery vehicle is rooted in its pH-dependent charge. This property is central to the function of the LNP, from RNA encapsulation to its release into the cytoplasm of target cells.

- **RNA Encapsulation:** During LNP formulation at a low pH (e.g., in an acetate buffer at pH 4), the amine groups of **C12-200** become protonated, conferring a positive charge to the lipid.[\[6\]](#) [\[7\]](#) This positive charge facilitates electrostatic interactions with the negatively charged phosphate backbone of RNA, enabling high encapsulation efficiency.
- **Systemic Circulation:** Once administered *in vivo*, the LNP is exposed to the physiological pH of the bloodstream (~7.4). At this neutral pH, **C12-200** is deprotonated and becomes neutrally charged.[\[7\]](#)[\[8\]](#) This neutrality is crucial as it minimizes non-specific interactions with anionic cell membranes and blood components, reducing toxicity and improving circulation stability.[\[7\]](#)
- **Cellular Uptake and Endosomal Escape:** LNPs are typically taken up by cells, particularly hepatocytes, via endocytosis. Inside the endosome, the internal environment becomes progressively more acidic (pH < 6.0). This drop in pH causes **C12-200** to become positively charged again.[\[6\]](#)[\[8\]](#) The charged LNP then interacts with the negatively charged lipids of the endosomal membrane, leading to membrane fusion and disruption.[\[6\]](#) This process, known as endosomal escape, releases the RNA cargo into the cytoplasm where it can be translated (mRNA) or engage with cellular machinery (siRNA).



[Click to download full resolution via product page](#)

Fig. 1: pH-Dependent Mechanism of **C12-200** LNP

## Preclinical Development and Performance

**C12-200** has been extensively evaluated in preclinical models, demonstrating high efficacy for delivering RNA to the liver and, in certain formulations, the spleen.[8]

### Comparative Efficacy

Studies have consistently shown that **C12-200** is a potent ionizable lipid, though its performance varies relative to other lipids. In a study comparing LNPs delivering luciferase mRNA, 306Oi10 LNPs produced over 20-fold higher protein expression in the liver than **C12-200** LNPs.[5] However, **C12-200** has also been shown to be over two orders of magnitude more potent for siRNA delivery than the earlier LNP01 formulation.[4] The choice of helper lipid also significantly impacts performance; the combination of **C12-200** with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) has been shown to be particularly effective for mRNA delivery to trophoblasts.[9]

### Safety and Tolerability

A key consideration in the development of **C12-200** is its safety profile. Unlike some newer lipids that incorporate biodegradable ester groups, **C12-200** contains no readily degradable chemical groups.[5][10] This lack of degradability can be a source of toxicity, as the lipid may accumulate over time.[10] Studies in pregnant mice have shown that while effective, **C12-200** LNPs can cause elevated levels of liver enzymes, suggesting some hepatotoxicity that might limit its clinical use, especially in applications requiring repeat dosing.[11]

### Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies involving **C12-200** LNPs.

Table 1: LNP Formulation Compositions

| Ionizable Lipid | Helper Lipid(s) | Cholesterol Molar % | PEG Lipid Molar % | Ionizable Lipid Molar % | Helper Lipid Molar % | Reference |
|-----------------|-----------------|---------------------|-------------------|-------------------------|----------------------|-----------|
| C12-200         | DOPE            | 46.5                | 2.5 (C14-PEG2000) | 35                      | 16                   | [5][12]   |
| C12-200         | DOPE            | 53.5                | 1.5               | 35                      | 10                   | [12]      |

| C12-200 | DOPE | 46.5 | 2.5 (C14-PEG2000) | 35 | 16 | [12] |

Table 2: Physicochemical and In Vivo Performance Data

| LNP Formulation (Components)            | Particle Size (nm) | PDI   | Encapsulation Efficiency (%) | Apparent pKa | Key In Vivo Result                                        | Reference |
|-----------------------------------------|--------------------|-------|------------------------------|--------------|-----------------------------------------------------------|-----------|
| C12-200, DOPE, Cholesterol, C14-PEG2000 | 102                | 0.158 | 43                           | 6.9          | EPO<br>mRNA delivery:<br>7065 ± 513 ng/µL serum<br>EPO    | [12]      |
| C12-200, DOPE, Cholesterol, PEG         | 130.2              | 0.064 | 56.5                         | 6.6          | Optimized for SAM delivery                                | [12]      |
| C12-200 (vs. 306Oi10 and MC3)           | N/A                | N/A   | N/A                          | N/A          | >20-fold lower luciferase expression in liver vs. 306Oi10 | [5]       |

| **C12-200** (vs. LNP01) | N/A | N/A | N/A | N/A | >100x higher potency for siRNA gene silencing vs. LNP01 |[\[4\]](#) |

## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common protocols used in the development and evaluation of **C12-200** LNPs.

### LNP Formulation Protocol

LNPs are typically formed using a rapid mixing technique to induce nanoprecipitation.

- Solution Preparation:
  - Lipid Mixture (Organic Phase): **C12-200**, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., C14-PEG2000) are dissolved in 90-100% ethanol at specific molar ratios (e.g., 35:16:46.5:2.5).[\[5\]](#)[\[12\]](#)
  - RNA Mixture (Aqueous Phase): The RNA (mRNA or siRNA) is diluted in a low pH buffer, such as 10 mM sodium citrate or 25 mM acetate buffer (pH 4.0).[\[5\]](#)[\[6\]](#)
- Mixing:
  - Microfluidic Mixing: The organic and aqueous solutions are driven through a microfluidic mixing device (e.g., a T-junction mixer). The flow rate ratio (FRR) is typically controlled at 3:1 (aqueous:ethanolic), with a total flow rate (TFR) between 10-25 mL/min.[\[6\]](#)[\[13\]](#) This rapid, controlled mixing ensures the formation of uniform nanoparticles.
  - Hand Mixing: For smaller scale or screening purposes, the ethanolic lipid mixture is rapidly added to the aqueous RNA solution via pipette. The mixture is then pipetted repeatedly or vortexed briefly to ensure mixing.[\[13\]](#)
- Purification and Concentration: After formation, the LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This is followed by concentration using centrifugal filter units.



[Click to download full resolution via product page](#)

Fig. 2: General LNP Formulation Workflow

## LNP Characterization

- Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).
- RNA Encapsulation Efficiency: Often determined using a fluorescent dye assay (e.g., RiboGreen). The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference indicates the amount of encapsulated RNA.

- Apparent pKa: The pKa of the ionizable lipid within the LNP is a critical parameter influencing endosomal escape. It is often measured using a TNS (6-(p-toluidinyl)naphthalene-2-sulfonic acid) assay, which fluoresces in a hydrophobic environment.[9]

## In Vivo Evaluation

- Animal Model: Studies frequently use mouse models (e.g., C57BL/6).
- Administration: LNPs encapsulating the RNA of interest (e.g., luciferase mRNA, erythropoietin mRNA) are administered intravenously (IV) via the tail vein at a specified dose (e.g., 0.01 to 0.75 mg/kg).[4][14]
- Efficacy Measurement:
  - For reporter genes (e.g., Luciferase): At a set time point (e.g., 6 hours), animals are euthanized, and organs (liver, spleen, lungs, etc.) are harvested. Luminescence is measured using an in vivo imaging system (IVIS) after injecting a luciferin substrate.[14]
  - For secreted proteins (e.g., Erythropoietin): Blood is collected, and serum levels of the protein are quantified using an ELISA kit.[12]
- Toxicity Assessment: Serum is analyzed for markers of liver damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[11]

## Conclusion

**C12-200** represents a key milestone in the development of ionizable lipids for RNA delivery. Its high potency, particularly for liver targets, established a new benchmark for performance and has made it an invaluable tool for preclinical research. While its non-degradable nature raises potential toxicity concerns that may limit its direct clinical translation in an era of biodegradable lipids, the study of **C12-200** has provided fundamental insights into the structure-activity relationships that govern LNP efficacy. It continues to serve as a critical positive control, enabling the rigorous evaluation and advancement of next-generation delivery vehicles for RNA therapeutics.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [avantiresearch.com](http://avantiresearch.com) [avantiresearch.com]
- 2. C12-200, 1220890-25-4 | BroadPharm [[broadpharm.com](http://broadpharm.com)]
- 3. C12-200|Ionizable Lipid for LNP [[dcchemicals.com](http://dcchemicals.com)]
- 4. Ionizable Lipids & Lipid Nanoparticles: Initiatives Like C12-200 Allow Lower Dose [[pharmaceuticalonline.com](http://pharmaceuticalonline.com)]
- 5. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. Understanding Lipid Nanoparticles - Bio-Connect [[bio-connect.nl](http://bio-connect.nl)]
- 8. [medkoo.com](http://medkoo.com) [medkoo.com]
- 9. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 10. [m.youtube.com](http://m.youtube.com) [m.youtube.com]
- 11. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 13. [cdn.caymanchem.com](http://cdn.caymanchem.com) [cdn.caymanchem.com]
- 14. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [C12-200: A Technical Guide to its Discovery and Application in RNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6337406#c12-200-discovery-and-development-history>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)